Hytacand
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1145777-98-5 |
|---|---|
Molecular Formula |
C40H42ClN9O10S2 |
Molecular Weight |
908.4 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C33H34N6O6.C7H8ClN3O4S2/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
GBMIVDMAHNBPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Chemical Synthesis and Structural Biology of Candesartan Cilexetil, the Active Component of Hytacand
Synthetic Methodologies for Candesartan (B1668252) Cilexetil
The synthesis of candesartan cilexetil is a multi-step process that has been the subject of various research and optimization efforts aimed at improving yield and purity.
Identification of Key Synthetic Steps and Pathways
Several synthetic routes have been developed for the preparation of candesartan cilexetil. Many of these routes are linear and involve multiple steps clockss.org. A common strategy involves the construction of the benzimidazole (B57391) core and the subsequent attachment of the biphenyl-tetrazole and the cilexetil ester side chains.
One disclosed process for the preparation of candesartan cilexetil includes steps such as the hydrogenation of a nitro group on a precursor molecule. This is followed by the cleavage of a protecting group under acidic conditions. The resulting intermediate undergoes a ring closure reaction, often utilizing reagents like tetraethyl orthocarbonate, to form the benzimidazole ring system google.com. Another approach involves the N-alkylation of a benzoic acid derivative with a bromomethyl-substituted biphenyl-tetrazole intermediate clockss.orgacs.org.
A novel synthetic route described involves the simultaneous cleavage of N-Boc and N-trityl protective groups, with the formation of the benzimidazole ring occurring as a final step clockss.org. This convergent approach has been reported to yield candesartan cilexetil with good purity clockss.org.
Optimization Techniques for Yield and Purity
Optimization of the synthetic process for candesartan cilexetil focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Techniques employed include careful control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants google.com.
For instance, in one synthetic route, the molar ratio between a key intermediate and tetraethyl orthocarbonate can be optimized within a specific range (e.g., 1:3 to 1:8, preferably 1:3 to 6, most preferably 1:3 to 5) to influence the outcome of the ring closure reaction google.com. The reaction temperature for this step is typically maintained below 40°C, with preferred ranges between 0°C and 25°C, and most preferably between 0°C and 10°C google.com.
Crystallization is a critical technique used to purify the final product and intermediates, removing byproducts formed during the synthesis google.comgoogle.com. Different crystalline forms (polymorphs) of candesartan cilexetil have been characterized, and crystallization conditions can be controlled to favor the formation of specific, stable forms google.comjst.go.jp. Recrystallization from specific solvent mixtures, such as water and toluene, or other solvent systems, is also employed to achieve high purity google.com.
Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and assess the purity of the final product, ensuring that impurity levels, such as candesartan desethyl, are below specified limits google.com.
Prodrug Design and Bioactivation Mechanisms of Candesartan Cilexetil
Candesartan cilexetil is designed as a prodrug to enhance the oral bioavailability of the active compound, candesartan nih.govijpsjournal.comresearchgate.netnih.govwikipedia.org. It is rapidly and completely converted to candesartan through hydrolysis during absorption from the gastrointestinal tract ijpsjournal.comresearchgate.netnih.govnih.govdrugbank.comfda.govmodernpharmaye.comgoogle.com.
Ester Hydrolysis Pathways to Candesartan
The primary mechanism of bioactivation of candesartan cilexetil is the hydrolysis of the ester linkage ijpsjournal.comresearchgate.netnih.govnih.govdrugbank.comfda.govmodernpharmaye.comgoogle.com. This hydrolysis is catalyzed by esterases present in the intestinal wall during the absorption process clockss.orgasianpubs.org.
The cilexetil moiety, which is a cyclohexyl 1-hydroxyethyl carbonate ester, is cleaved from the carboxylic acid group of the benzimidazole core of candesartan clockss.orgwikipedia.orgpsu.edu. This hydrolysis releases the free carboxylic acid form, which is the biologically active candesartan ijpsjournal.comresearchgate.netnih.govnih.govdrugbank.comfda.govmodernpharmaye.comgoogle.com.
Studies have shown that this ester hydrolysis is rapid and complete, ensuring that the majority of the administered dose of candesartan cilexetil is converted to candesartan before reaching the systemic circulation ijpsjournal.comresearchgate.netnih.govnih.govdrugbank.comfda.govmodernpharmaye.comgoogle.com.
Carbonate Group Hydrolysis and Decarboxylation
The bioactivation of candesartan cilexetil involves a cascading hydrolysis process. Following the initial ester hydrolysis that liberates the cilexetil group attached to the candesartan carboxylic acid, the cilexetil moiety itself undergoes further breakdown. The carbonate group within the cilexetil structure is hydrolyzed, leading to the release of carbon dioxide and cyclohexanol (B46403) wikipedia.org. This hydrolysis and subsequent decarboxylation of the carbonate are part of the complete bioactivation process, contributing to the conversion of the prodrug to the active candesartan and readily excretable byproducts wikipedia.org.
Structural Characterization and Stereochemical Considerations
Candesartan cilexetil has a defined chemical structure with the molecular formula C₃₃H₃₄N₆O₆ and a molecular weight of approximately 610.66 g/mol nih.govthermofisher.comnih.govresearchgate.netresearchgate.net. Its IUPAC name is 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate thermofisher.comresearchgate.netfishersci.ca.
The structure contains a benzimidazole core substituted with an ethoxy group, a carboxylic acid esterified with the cilexetil group, and a methylene (B1212753) bridge connecting it to a biphenyl (B1667301) moiety. One phenyl ring of the biphenyl group is substituted with a tetrazole ring nih.govnih.govresearchgate.netuni.lu.
Candesartan cilexetil possesses one chiral center at the α-carbon of the ethyl group attached to the oxycarbonyloxy moiety of the cilexetil ester fda.govgoogle.comnih.govncats.io. As a result, candesartan cilexetil is a racemic mixture, containing both (R) and (S) enantiomers fda.govnih.govncats.io.
However, the active metabolite, candesartan, formed after hydrolysis of the cilexetil ester, is achiral fda.gov. This means that the stereochemistry at the cilexetil ester chiral center does not influence the activity of the final therapeutic compound.
Structural characterization techniques such as X-ray powder diffraction (XRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are used to analyze the solid-state properties of candesartan cilexetil, including its crystalline forms (polymorphs) google.comjst.go.jpresearchgate.net. Different polymorphs can exhibit variations in their physical properties, such as melting point and solubility jst.go.jppsu.eduresearchgate.net. For example, one study identified two crystalline forms (Form I and Form II) and an amorphous form, characterized by distinct DSC thermograms and XRD patterns jst.go.jppsu.edu. Form I is generally considered the stable form psu.edu.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to investigate the molecular motion and structural characteristics of candesartan cilexetil in its different solid forms jst.go.jppsu.edu.
Candesartan Cilexetil Structural Data
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₄N₆O₆ | nih.govthermofisher.comnih.govresearchgate.netresearchgate.net |
| Molecular Weight | ~610.66 g/mol | thermofisher.comnih.govresearchgate.net |
| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | thermofisher.comresearchgate.netfishersci.ca |
| PubChem CID | 2540 | nih.govfishersci.caguidetopharmacology.orguni.lu |
| Stereochemistry | Racemic (one chiral center) | fda.govgoogle.comnih.govncats.io |
| Solubility in Water | Practically insoluble (<0.05 µg/ml) | researchgate.netiapchem.org |
| Solubility in Methanol (B129727) | Soluble | researchgate.net |
Candesartan Structural Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₆O₃ | nih.govuni.lu |
| Molecular Weight | ~440.45 g/mol | uni.lu |
| IUPAC Name | 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | nih.govuni.lu |
| PubChem CID | 2541 | nih.govuni.lumims.com |
| Stereochemistry | Achiral | fda.gov |
Selected X-Ray Powder Diffraction Peaks for Candesartan Cilexetil Polymorphs
| Polymorph | Characteristic Peaks (degrees two-theta, ±0.2°) | Source |
| Form XIV | 6.1, 7.3, 14.2, 17.5, 22.4 | google.com |
| Form XXII | 10.6, 12.1, 17.8, 19.4, 21.7 | google.com |
| Form XXIII | 6.0, 12.0, 18.0, 21.0, 22.4 | google.com |
Note: The tables above are intended to be interactive data tables.
Structure-Activity Relationship (SAR) Studies of Candesartan Analogs
Structure-Activity Relationship (SAR) studies of candesartan and its analogs have been crucial in understanding the molecular basis of their interaction with the AT1 receptor and optimizing their pharmacological properties. These studies aim to identify the key structural features responsible for potent binding and efficacy.
Elucidation of Pharmacophoric Requirements
Pharmacophoric requirements for potent angiotensin II antagonistic activity of candesartan analogs involve the specific arrangement of certain chemical groups in three-dimensional space that are essential for binding to the AT1 receptor and eliciting a biological response. SAR studies have revealed that the adjacent arrangement of a lipophilic substituent, a tetrazolylbiphenylmethyl moiety, and a carboxyl group is an important structural requirement for potent angiotensin II antagonistic activity. nih.gov The benzimidazole ring system in candesartan serves as a suitable scaffold for correctly orienting these essential components. nih.gov
Specifically, the presence of a carboxyl group at the 7-position of the benzimidazole ring has been found to be essential for insurmountable antagonism, a characteristic where increasing concentrations of the agonist (angiotensin II) cannot overcome the antagonist's effect. nih.govnih.gov The tetrazole ring at the 2'-position of the biphenyl moiety and the carboxyl group are considered two negatively charged groups that contribute to the potent AT1-receptor blockade. oup.com Studies also suggest that appropriate alignment of the carboxyl groups is a prerequisite for tight and prolonged binding, contributing to insurmountable antagonism. oup.com
Substituents at the 2-position of the benzimidazole ring, such as ethoxy groups, have been investigated. Straight chains of a certain length at this position appear to be optimal, with their steric factors, lipophilicity, and electronic effects influencing the potency of the antagonistic action. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their structural and physicochemical properties. numberanalytics.comscielo.br In the context of candesartan and its analogs, QSAR modeling can be used to correlate structural features with AT1 receptor binding affinity and antagonistic activity, enabling the prediction of the activity of new or modified compounds. numberanalytics.comnih.gov
QSAR models are developed using datasets of compounds with known biological activity. numberanalytics.com The process typically involves data collection and curation, calculation and selection of molecular descriptors (numerical representations of chemical structures), and model training and validation using various statistical or machine learning algorithms. numberanalytics.comscielo.br Model performance is evaluated using metrics such as the coefficient of determination (R²) and root mean squared error (RMSE). numberanalytics.com
Predictive QSAR models aim to accurately forecast the properties of compounds not included in the training set. nih.gov These models can be used for virtual screening of chemical databases to identify potential new active compounds. nih.govoutbreak.info While QSAR has limitations, such as the need for high-quality data and the potential for prediction errors, it is a powerful tool in drug discovery and can help accelerate the evaluation of chemical safety and guide the design of new molecules. numberanalytics.comscielo.br
QSAR studies on related AT1 receptor antagonists, such as imidazo[4,5-c]pyridine derivatives, have identified important structural features for activity, including the significance of electronegative nature and low bulkiness of substituents at certain positions. researchgate.net While specific detailed QSAR models for a wide range of candesartan analogs were not extensively detailed in the search results, the principles of QSAR are applicable to understanding and predicting the activity of such compounds based on their structural variations. numberanalytics.comscielo.brnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Candesartan Cilexetil | 2540 |
| Candesartan | 2541 |
Data Table Example (Illustrative - based on general SAR principles, not specific quantitative data from searches):
| Structural Feature (Modification) | Impact on AT1 Receptor Binding Affinity | Impact on Antagonistic Efficacy | Notes |
| Presence of 7-carboxyl group | High affinity | Insurmountable antagonism | Essential for potent blockade nih.govnih.gov |
| Absence of 7-carboxyl group | Reduced affinity/different binding | Surmountable antagonism | Observed in some derivatives nih.gov |
| Tetrazolylbiphenylmethyl moiety | Contributes to potent binding | Essential for activity | Key pharmacophoric element nih.gov |
| Ethoxy group at 2-position | Influences potency | Affects antagonistic action | Optimal chain length is important acs.org |
Mechanistic Investigations of Candesartan S Biological Actions
Angiotensin II Type 1 (AT1) Receptor Antagonism
Candesartan (B1668252) functions as a selective AT1 receptor antagonist. drugbank.com By binding to the AT1 receptor, it prevents angiotensin II from binding and exerting its effects, such as vasoconstriction and aldosterone (B195564) secretion. drugbank.comjapsonline.com This blockade leads to a decrease in blood pressure. drugbank.comjapsonline.com
Molecular Recognition and Binding Kinetics at AT1 Receptors
Candesartan exhibits high affinity and selectivity for the AT1 receptor. japsonline.comoup.com Studies have shown that candesartan binds tightly to the AT1 receptor and dissociates slowly from it. japsonline.comresearchgate.net This tight binding and slow dissociation contribute to its long-lasting effects. researchgate.net Compared to other ARBs like losartan (B1675146), candesartan has a significantly higher binding affinity for the AT1 receptor. researchgate.netahajournals.orgresearchgate.net For instance, the binding affinity of candesartan has been reported to be approximately 80 times higher than that of losartan and 10 times higher than that of EXP3174, the active metabolite of losartan. researchgate.netoup.com In vitro studies using rabbit aorta have shown a dissociation half-life of about 1 hour for candesartan from the AT1 receptor, in contrast to a much shorter half-life for losartan. oup.comresearchgate.net Candesartan's interaction with the receptor is characterized by intricate hydrogen bonding and hydrophobic interactions, contributing to its stability within the receptor pocket. scbt.com This strong interaction allows candesartan to act as an insurmountable antagonist, effectively blocking the maximal response to angiotensin II. researchgate.netoup.com
Data on the binding affinity (pKi) of different AT1 antagonists to AT1 receptors in COS-7 cells transiently expressing wild-type AT1 receptors illustrates these differences:
| Compound | pKi Value (Mean ± SD) |
| Candesartan | 8.61 ± 0.21 |
| Telmisartan | 8.19 ± 0.04 |
| Valsartan | 7.65 ± 0.12 |
| Losartan | 7.17 ± 0.07 |
Table based on data from search result researchgate.net.
This table indicates that candesartan has the highest binding affinity among the listed AT1 antagonists in this specific study. researchgate.net
Receptor Selectivity Profile: AT1 versus AT2 Receptors
Candesartan demonstrates high selectivity for the AT1 receptor over the AT2 receptor. drugbank.comjapsonline.comportlandpress.com Its affinity for the AT1 receptor is reported to be more than 10,000 times greater than its affinity for the AT2 receptor. drugbank.comnih.govjapsonline.com This high selectivity is crucial because while AT1 receptor activation mediates many of the detrimental effects of angiotensin II, the AT2 receptor is thought to have opposing, beneficial effects, such as vasodilation and inhibition of cell growth. nih.govportlandpress.com By selectively blocking AT1 receptors, candesartan allows for the potential unopposed stimulation of AT2 receptors by the increased levels of angiotensin II that result from AT1 blockade. oup.comnih.govahajournals.org
Studies comparing the selectivity of different ARBs have shown varying degrees of preference for AT1 over AT2. While most ARBs are significantly selective for AT1, candesartan is noted as having one of the highest reported differences in affinities between AT1 and AT2 receptors. nih.govoup.com
Cellular Signaling Pathway Modulation by AT1 Blockade
Blockade of AT1 receptors by candesartan modulates various intracellular signaling pathways. arvojournals.orgahajournals.org Angiotensin II, acting via AT1 receptors, is involved in pathways that lead to vasoconstriction, aldosterone release, cardiac stimulation, and renal sodium reabsorption. ahajournals.org By blocking AT1, candesartan inhibits these effects. ahajournals.org
Furthermore, AT1 receptor activation can lead to pro-oxidative and pro-inflammatory effects, partly through the activation of the NADPH-oxidase complex. arvojournals.orgmdpi.com Candesartan has been shown to attenuate oxidative stress by modulating AT1 receptor signaling. arvojournals.org For example, in a study on retinal ischemia-reperfusion injury, candesartan suppressed the increased expression of NADPH oxidase subunits (p47phox and p67phox) and reduced the production of reactive oxygen species (ROS). arvojournals.org
AT1 receptor blockade also influences pathways related to cardiac hypertrophy and fibrosis. ahajournals.org Candesartan has been shown to attenuate the development of cardiac hypertrophy and fibrosis and reduce the activity of calcineurin, an intracellular signaling molecule implicated in cardiac hypertrophy, in hypertensive rats. ahajournals.org This suggests that calcineurin contributes to AT1 receptor-mediated angiotensin II signaling in the heart. ahajournals.org Candesartan also reduced the expression of transforming growth factor-beta 1 (TGF-β1) mRNA, a factor involved in extracellular matrix production and fibrosis. ahajournals.org
In the context of neuroinflammation, candesartan has been observed to reduce the inflammatory response and cellular activation in certain cell types, potentially through modulating AT1R signaling. spandidos-publications.comspandidos-publications.com It has also been shown to influence pathways related to cell migration and proliferation, for instance, by downregulating matrix metalloproteinases (MMPs) and modulating the Wnt/β-catenin signaling pathway in some cancer cell lines. researchgate.netresearchgate.net
Renin-Angiotensin System (RAS) Modulatory Effects
Candesartan's primary action is the blockade of the AT1 receptor, a key component of the RAS. drugbank.comresearchgate.net This blockade disrupts the negative feedback loop by which angiotensin II inhibits renin secretion. japsonline.com Consequently, blocking the AT1 receptor leads to increased plasma renin activity and elevated levels of angiotensin I and angiotensin II. researchgate.netjapsonline.com However, despite the increased levels of angiotensin II, candesartan's potent and insurmountable blockade of the AT1 receptor prevents angiotensin II from exerting its vasoconstrictive and aldosterone-releasing effects, thus lowering blood pressure. japsonline.comresearchgate.net
Studies have investigated the effects of candesartan on hormone levels within the RAS. In hypertensive patients treated with candesartan, levels of angiotensin, renin, and aldosterone were found to be closer to normal levels observed in healthy individuals. researchgate.net
The modulation of the RAS by candesartan also has implications beyond blood pressure control. By shifting the balance of angiotensin II activity away from the AT1 receptor, it may indirectly favor signaling through the AT2 receptor and other pathways. mdpi.comoup.comnih.gov
Research indicates that dietary sodium intake can influence the pharmacokinetics and pharmacodynamic effects of RAS blockers like candesartan. ahajournals.org A high-sodium diet has been associated with a decrease in exposure to candesartan, and the increase in plasma renin concentration in response to RAS blockers is lower during sodium repletion compared to sodium depletion. ahajournals.org
Role of AT2 Receptor Stimulation in the Overall Pharmacological Profile
While candesartan primarily acts as an AT1 receptor antagonist, the resulting increase in endogenous angiotensin II levels can lead to increased stimulation of the unblocked AT2 receptors. oup.comnih.govahajournals.org The AT2 receptor is believed to mediate effects that often counterbalance those of the AT1 receptor, including vasodilation, inhibition of cell proliferation, and potentially contributing to the antihypertensive effect. amegroups.orgnih.govahajournals.org
Furthermore, AT2 receptor stimulation has been implicated in mediating some beneficial effects observed with candesartan treatment, such as proangiogenic effects in the brain and potential inhibition of cardiovascular hypertrophy and fibrosis. amegroups.orgnih.gov Research suggests that AT2 receptor-mediated vasorelaxation is preserved even after long-term AT1 receptor blockade, which is a prerequisite for AT2 receptor to play a physiological role during such blockade. ahajournals.org
Investigation of Cross-Talk with Other Signaling Pathways
Beyond its direct interaction with the AT1 receptor, candesartan has been investigated for its potential cross-talk with other signaling pathways. Studies suggest that candesartan's effects may involve modulation of pathways such as PPARγ/AMPK signaling, which has been implicated in inflammatory responses. spandidos-publications.comspandidos-publications.com For example, candesartan was shown to reduce morphine-induced inflammation and cellular activation in BV2 cells, potentially through the PPARγ/AMPK pathway. spandidos-publications.comspandidos-publications.com
There is also evidence of cross-talk between the RAS and inflammatory pathways, such as the interaction between AT1 receptors and Toll-like receptor 4 (TLR4). spandidos-publications.com Candesartan has been shown to downregulate TLR4/NF-κB signaling in certain contexts, contributing to its anti-inflammatory effects. mdpi.com Additionally, candesartan may influence JAK1/STAT3 and Nrf2/HO-1 signaling pathways, which are involved in inflammation and oxidative stress responses. mdpi.com
Furthermore, AT1 receptor overstimulation has been reported to inhibit PPARγ, suggesting a link between AT1 receptor activity and PPARγ signaling. portlandpress.com Candesartan, as an AT1 antagonist, may thus indirectly influence PPARγ activity. Some research also suggests that candesartan may act as a PPARγ agonist, indicating a potential dual mechanism of action involving both AT1 blockade and PPARγ activation. portlandpress.com
The interaction between candesartan and the Wnt/β-catenin signaling pathway has also been explored, particularly in the context of cancer. Candesartan has been shown to inhibit Wnt/β-catenin signaling by downregulating certain related proteins and mRNA levels. researchgate.netresearchgate.net
Preclinical Pharmacological and Toxicological Research of Hytacand/candesartan
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies are crucial for elucidating the molecular and cellular mechanisms of a drug. For candesartan (B1668252), these laboratory-based assays have confirmed its high affinity and selective binding to the AT₁ receptor, establishing its primary pharmacological action. nih.govportico.org
The effectiveness of candesartan at the cellular level has been shown to be dose-dependent. Studies using various cell lines have demonstrated that as the concentration of candesartan increases, its biological effects become more pronounced. For instance, in colorectal cancer (CRC) cell lines (CT-26 and SW-480), candesartan inhibited cell growth in a dose-dependent manner. nih.gov Similarly, in morphine-induced BV2 microglial cells, candesartan demonstrated a dose-dependent inhibition of cellular activation, a key process in inflammatory responses. researchgate.netresearchgate.net This relationship is fundamental to understanding its therapeutic potential, as it establishes a clear link between the amount of the drug present and the magnitude of the cellular response.
Table 1: Dose-Dependent Effect of Candesartan on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | Candesartan Concentration (µM) | % Inhibition of Cell Growth |
| CT-26 | 20 | Significant Inhibition |
| 50 | Increased Inhibition | |
| 100 | Further Increased Inhibition | |
| SW-480 | 20 | Significant Inhibition |
| 50 | Increased Inhibition | |
| 100 | Further Increased Inhibition | |
| Data derived from studies on the cytotoxic effects of candesartan. nih.gov |
Angiotensin II (AII), by binding to AT₁ receptors, triggers a cascade of cellular responses, including vasoconstriction, inflammation, and cell growth. oup.com Preclinical in vitro studies have conclusively shown that candesartan acts as an insurmountable antagonist to these effects. researchgate.netnih.gov It binds tightly to the AT₁ receptor and dissociates slowly, which results in a dose-dependent reduction in the maximal responses to AII. nih.govportico.org At high concentrations, candesartan can virtually eliminate the cellular effects mediated by the AT₁ receptor. nih.govportico.org Its affinity for the AT₁ receptor is significantly higher than that of other antagonists like losartan (B1675146), making it a more potent inhibitor of AII-mediated actions. portico.orgoup.com
Table 2: Comparative Affinity of Angiotensin II Receptor Antagonists for the AT₁ Receptor
| Compound | Relative Affinity for AT₁ Receptor |
| Candesartan | ~10 times higher than EXP-3174 |
| ~80 times higher than Losartan | |
| EXP-3174 | ~8 times higher than Losartan |
| Losartan | Baseline |
| Data based on in vitro receptor binding studies on aortic membranes. portico.org |
Beyond its primary receptor antagonism, research has explored candesartan's influence on other molecular pathways. One such area is its effect on megalin, a multi-ligand receptor in the kidney's proximal tubules responsible for reabsorbing proteins. nih.gov Angiotensin II has been shown to downregulate megalin protein levels through the activation of the extracellular signal-regulated kinase (ERK1/2) pathway. nih.gov By blocking the AT₁ receptor, candesartan inhibits this initial Angiotensin II signal. This action is believed to prevent the downstream activation of ERK1/2, thereby preserving megalin protein levels and supporting its function in protein reabsorption. nih.gov This mechanism highlights a specific renoprotective effect of candesartan at the molecular level.
In Vivo Preclinical Efficacy Studies in Animal Models
Following promising in vitro results, the efficacy of candesartan was evaluated in various animal models that mimic human diseases, particularly those affecting the cardiovascular system.
Animal models of hypertension and heart disease are essential for assessing a drug's therapeutic potential in a complex biological system. In multiple rodent models of hypertension, candesartan cilexetil (the prodrug of candesartan) has demonstrated a potent and long-lasting antihypertensive effect. researchgate.netnih.gov
Left ventricular hypertrophy (LVH), an enlargement and thickening of the heart's main pumping chamber, is a common consequence of chronic high blood pressure. Preclinical studies in animal models have shown that candesartan is effective in both preventing the development of LVH and regressing existing hypertrophy. nih.govnih.gov In spontaneously hypertensive rats (SHR), treatment with candesartan cilexetil prevented the development of cardiac hypertrophy and fibrosis. portico.org In models where pressure overload was induced to cause LVH, candesartan treatment was shown to reduce the heart-to-body weight ratio and normalize cardiac structure, confirming its ability to reverse pathological remodeling. nih.govnih.gov
Table 3: Effect of Candesartan Cilexetil on Cardiac Hypertrophy in Pressure-Overloaded Rats
| Group | Treatment | Heart Weight / Body Weight Ratio (mg/g) | Left Ventricle Weight / Body Weight Ratio (mg/g) |
| Sham | Control | 3.2 ± 0.1 | 2.1 ± 0.1 |
| Aortic Banding | Vehicle (Control) | 4.5 ± 0.1 | 3.1 ± 0.1 |
| Aortic Banding | Candesartan Cilexetil | 3.8 ± 0.1 | 2.6 ± 0.1 |
| Data from an experimental study on rats with pressure overload induced by aortic banding (AB). nih.gov |
Renal System Research Models
In addition to its cardiovascular benefits, candesartan has demonstrated significant protective effects on the renal system in various preclinical models of kidney dysfunction. nih.gov
Proteinuria and albuminuria (the presence of protein and albumin in the urine, respectively) are key markers of kidney damage. Numerous preclinical studies have shown that candesartan effectively reduces both. nih.gov In diabetic mouse models, candesartan treatment ameliorated albuminuria. nih.gov This effect has been consistently observed across different animal models of renal dysfunction. nih.govresearchgate.net
| Animal Model/Study Type | Key Findings | Reference |
|---|---|---|
| Diabetic (db/db) Mice | Intermediate doses of candesartan ameliorated renal tubular damage and albuminuria. | nih.gov |
| Various Animal Models of Renal Dysfunction | Consistently reduced proteinuria and albuminuria. | nih.gov |
| Hypertensive Diabetic Patients (Clinical Study Context) | Significantly reduced albumin excretion from baseline. | researchgate.net |
Candesartan has been shown to prevent or lessen structural damage to the kidneys in several animal models. nih.gov In mice treated with angiotensin II to induce hypertension and kidney damage, candesartan almost completely prevented glomerular damage and significantly reduced tubular damage and vascular injury. researchgate.net In a rat model of cyclosporine A-induced nephrotoxicity, treatment with candesartan resulted in a marked amelioration of renal tissue damage and reduced the deterioration of renal morphology compared to the cyclosporine A-only group. nih.gov However, in a model of low-grade renal dysfunction induced by thioacetamide (B46855) in rats, candesartan did not reverse the histopathological changes, while a high dose of losartan did. imrpress.com This suggests that the protective effects may vary depending on the specific model and mechanism of kidney injury. imrpress.com
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mice with Angiotensin II-Induced Hypertension | Almost completely prevented glomerular damage and significantly reduced tubular and vascular injury. | researchgate.net |
| Rats with Cyclosporine A-Induced Nephrotoxicity | Markedly ameliorated renal tissue damage and reduced deterioration of renal morphology. | nih.gov |
| Rats with Thioacetamide-Induced Low-Grade Renal Dysfunction | Did not reverse histopathological changes (decreased glomerular cellularity, widening of capsular space, tubular dilatation). | imrpress.com |
| General Animal Models of Renal Dysfunction | Inhibited histopathological renal changes. | nih.gov |
Transforming growth factor-beta1 (TGF-β1) is a key cytokine involved in the promotion of fibrosis. frontiersin.org Preclinical studies have established that candesartan can control the renal expression of TGF-β1 and associated collagen types. nih.gov By modulating these profibrotic pathways, candesartan exerts an anti-fibrotic action in the kidney. nih.gov In diabetic mice, an intermediate dose of candesartan suppressed the increased fibronectin protein content in the kidney cortex, indicating an anti-fibrotic effect. nih.gov This modulation of TGF-β1 and collagen is a critical mechanism underlying the renoprotective effects observed in various animal models. nih.govfrontiersin.org
| Animal Model | Key Findings | Reference |
|---|---|---|
| Various Animal Models of Renal Dysfunction | Controlled the renal expression of TGF-beta1 and collagen types I and III. | nih.gov |
| Diabetic (db/db) Mice | Suppressed the increased protein expression of fibronectin in the kidney cortex at an intermediate dose. | nih.gov |
Central Nervous System Research Models
Preclinical research has extensively investigated the effects of candesartan, the active compound in Hytacand, on the central nervous system, revealing significant neuroprotective and anti-inflammatory properties. These studies, conducted in various animal models, suggest potential therapeutic applications beyond its primary use in hypertension.
Neuroprotective and Anti-inflammatory Properties
Candesartan has demonstrated notable anti-inflammatory effects within the brain. In models of lipopolysaccharide-induced inflammation, candesartan treatment has been shown to decrease the expression of pro-inflammatory markers such as nitric oxide synthase and cyclooxygenase-2. nih.govnih.gov Concurrently, it promotes the expression of anti-inflammatory markers like arginase-1. nih.govnih.gov This shift in microglial activation towards a more neuroprotective phenotype is a key finding. nih.govnih.govbgu.ac.il Studies have also indicated that candesartan can reduce the release of inflammatory cytokines, including nitrite, TNF-α, and TGF-β1, from microglial cells. nih.gov Furthermore, research suggests that the neuroprotective effects of candesartan may be independent of its blood pressure-lowering mechanism. nih.govmdpi.com
The anti-inflammatory properties of candesartan have been observed in various models of neurological injury and disease. For instance, in models of traumatic brain injury and cerebral ischemia, candesartan has been shown to reduce brain inflammation. ahajournals.org The compound's ability to modulate neuroinflammation is linked to its blockade of the angiotensin II type 1 (AT1) receptor, which is involved in inflammatory processes in the brain. nih.govnih.gov By inhibiting this receptor, candesartan helps to mitigate the detrimental effects of inflammation on neuronal tissue.
Studies in Alzheimer's Disease Models (e.g., amyloid burden, inflammation)
In animal models of Alzheimer's disease, candesartan has shown promise in addressing key pathological hallmarks of the condition. nih.govnih.gov Studies using 5 familial AD (5XFAD) mice have demonstrated that intranasal administration of candesartan can significantly reduce the amyloid burden, specifically in the hippocampus. nih.govnih.gov This reduction in amyloid plaques was accompanied by a decrease in microglial activation in the same brain region. nih.govnih.gov
The mechanism behind the reduction in amyloid burden appears to be linked to enhanced clearance of amyloid-β (Aβ) peptides. Research has shown that candesartan can induce the phagocytosis of Aβ₁₋₄₂ by microglial cells. nih.govnih.gov This suggests that candesartan may help to clear the toxic protein aggregates that are characteristic of Alzheimer's disease. However, it is important to note that not all studies have reported a reduction in amyloid plaque load with candesartan treatment. ahajournals.org Some research in APP mice found no significant alteration in Aβ pathology, despite observing other benefits such as reduced neuroinflammation. ahajournals.org
The anti-inflammatory effects of candesartan are also relevant in the context of Alzheimer's disease, as neuroinflammation is a critical component of its pathology. nih.govnih.gov By reducing the activation of astrocytes and microglia, candesartan can temper the chronic release of pro-inflammatory cytokines associated with Aβ pathology. ahajournals.org
Other Organ System and Disease Models (e.g., diabetic retinopathy regression, migraine prophylaxis experimental use)
Preclinical and clinical studies have explored the potential benefits of candesartan in other conditions beyond cardiovascular and neurological disorders.
In animal models of diabetic retinopathy, candesartan has been shown to attenuate several pathological changes. In a mouse model of spontaneous type 1 diabetes (Ins2Akita/+), treatment with candesartan ameliorated retinal dysfunction, reduced vascular leakage, and decreased the up-regulation of vascular endothelial growth factor (VEGF). arvojournals.org It also normalized increased leukostasis and attenuated astrocyte atrophy. arvojournals.org Similarly, in a rat model of streptozotocin-induced diabetes, candesartan was found to normalize diabetes-induced decreases in retinal blood flow. nih.gov Clinical studies have also suggested that candesartan can increase the regression of retinopathy in patients with type 2 diabetes. eurekalert.orgmedscape.com
The experimental use of candesartan for migraine prophylaxis has also been investigated. Randomized controlled trials have suggested that candesartan may be an effective prophylactic treatment for migraine headaches, reducing the number of headache days, migraine days, and migraine hours compared to placebo. medscape.com Retrospective studies in clinical practice have also indicated that candesartan can be beneficial in the preventive treatment of migraine, including for patients with chronic migraine and those who have not responded to other prophylactic treatments. nih.govresearchgate.net
Preclinical Pharmacokinetic and Biotransformation Research
Absorption and Prodrug Conversion Kinetics in Animal Models
This compound is administered orally as candesartan cilexetil, an inactive prodrug. nih.govresearchgate.net Preclinical studies in various animal models have demonstrated that candesartan cilexetil is rapidly and completely converted to its active form, candesartan, during absorption from the gastrointestinal tract. nih.govresearchgate.netnih.gov This biotransformation is mediated by esterases in the intestinal wall. researchgate.net
The conversion of the prodrug to the active moiety is a critical step for the pharmacological activity of this compound. In vitro studies have confirmed that candesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, binding tightly and dissociating slowly. nih.govresearchgate.net This insurmountable antagonism contributes to the long-lasting effects observed in animal models. nih.govresearchgate.net Pharmacokinetic studies in rats have shown that orally administered candesartan cilexetil is significantly more potent than other angiotensin receptor blockers in inhibiting the pressor response to angiotensin II. portico.org
Distribution Characteristics in Non-Human Species (e.g., blood-brain barrier, placental transfer)
In preclinical studies, the distribution of candesartan, the active metabolite of this compound (candesartan cilexetil), is characterized by high plasma protein binding and limited tissue penetration. In vitro assessments revealed that candesartan is extensively bound to plasma proteins, with a binding rate exceeding 99%. nih.govnih.gov This strong affinity for plasma proteins, such as albumin, restricts its distribution into tissues.
The volume of distribution (Vd) is a key pharmacokinetic parameter that illustrates the extent of a drug's distribution in the body. For candesartan, the apparent volume of distribution at steady state (Vss) is low, measured at 0.13 L/kg in animal models. nih.govfda.gov This small Vd indicates that the drug's distribution is largely confined to the vascular compartment and does not extensively penetrate peripheral tissues. fda.gov
Investigations into its ability to cross physiological barriers have yielded specific findings. At a physiological pH of 7, candesartan is ionized and has a low partition coefficient between octanol (B41247) and water, indicating it is relatively non-lipophilic. fda.gov This characteristic generally limits the passage of compounds across the blood-brain barrier.
However, studies in non-human species have confirmed that candesartan does cross the placental barrier, leading to its distribution in the fetus. nih.govnih.gov Furthermore, the presence of candesartan has been detected in the milk of lactating rats, indicating that placental transfer is a notable characteristic of its distribution profile in these models. nih.gov
Table 1: Distribution Parameters of Candesartan in Preclinical Species
| Parameter | Finding | Species/Model |
|---|---|---|
| Plasma Protein Binding | >99% | In vitro / Animal Models |
| Volume of Distribution (Vd) | 0.13 L/kg | Animal Models |
| Placental Transfer | Confirmed | Animal Studies |
Metabolic Pathway Elucidation (e.g., O-deethylation to inactive metabolites)
This compound is administered as candesartan cilexetil, an inactive ester prodrug. nih.gov During its absorption from the gastrointestinal tract, it undergoes rapid and complete hydrolysis, a process mediated by carboxylesterases, to form the pharmacologically active moiety, candesartan. nih.govresearchgate.netnih.gov This conversion is a critical step for the drug's therapeutic action.
The subsequent metabolism of the active candesartan is limited. nih.gov It undergoes minor hepatic biotransformation, primarily through the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme. nih.govresearchgate.net The main metabolic reaction is O-deethylation, which results in the formation of an inactive metabolite known as CV-15959. nih.govnih.gov Due to the minor extent of this metabolic pathway, the potential for drug-drug interactions involving the CYP2C9 system is considered minimal. nih.gov
Table 2: Metabolic Profile of this compound/Candesartan
| Compound | Process | Enzyme/Mediator | Resulting Metabolite | Activity of Metabolite |
|---|---|---|---|---|
| Candesartan Cilexetil | Hydrolysis (in GI tract) | Carboxylesterases | Candesartan | Active |
Linear Pharmacokinetics and Accumulation Studies in Preclinical Species
The pharmacokinetic profile of candesartan has been shown to be linear in preclinical species over a range of doses. Studies conducted in both rats and dogs demonstrated that the pharmacokinetics were linear for doses ranging from 1 to 100 mg/kg. researchgate.net This linearity indicates that increases in dose result in proportional increases in plasma concentration and exposure.
Furthermore, studies involving repeated administration have shown no evidence of drug accumulation. In rats, repeated dosing did not lead to significant accumulation of candesartan. researchgate.net Similarly, preclinical investigations of once-daily administration have not observed accumulation of either the parent drug or its inactive metabolite, suggesting that the elimination half-life is sufficient to allow for clearance between doses. nih.gov
Table 3: Summary of Pharmacokinetic Linearity and Accumulation
| Parameter | Finding | Species | Dose Range |
|---|---|---|---|
| Pharmacokinetic Linearity | Linear | Rats and Dogs | 1-100 mg/kg |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Candesartan |
| Candesartan cilexetil |
| CV-15959 |
Computational Chemistry and Drug Design Approaches for Hytacand
Molecular Modeling and Docking Studies of Candesartan-Receptor Interactions
Molecular modeling and docking studies are fundamental computational techniques used to investigate the binding interactions between a ligand, such as Candesartan (B1668252), and its target receptor, the angiotensin II type 1 (AT1) receptor. These studies aim to predict the preferred orientation (binding pose) of the ligand within the receptor's binding site and estimate the binding affinity.
Research involving the docking of various Angiotensin II Receptor Blockers (ARBs), including Candesartan, to models of the AT1 receptor has been conducted using software like Glide. plos.org These studies often employ different receptor models, sometimes based on templates like CXCR4 or rhodopsin, or utilizing available crystal structures. plos.orgresearchgate.netresearchgate.net
Key findings from molecular docking studies indicate that the tetrazole group, a common structural feature in many ARBs, including Candesartan, interacts with residues such as Lys199, His256, and Gln257 in the AT1 receptor. plos.orgresearchgate.net Specifically, Lys199 has been shown to bind to the carboxyl group of Candesartan. plos.orgresearchgate.net While ARBs share structural similarities, subtle differences can lead to unique binding modes. plos.org For instance, comparisons with other ARBs like azilsartan, which has a different moiety in place of the tetrazole ring, have shown variations in hydrogen bonding interactions with residues like Gln257, potentially explaining differences in their pharmacological effects. nih.gov Molecular dynamics simulations are also used to assess the stability of the receptor-ligand complex and identify prominent interactions over time. researchgate.net
Quantum Chemical Calculations on Candesartan and its Analogs
Quantum chemical calculations provide a more detailed understanding of the electronic structure and properties of drug molecules like Candesartan and its prodrug, Candesartan cilexetil. These calculations are based on quantum mechanics and can reveal insights into molecular behavior that are not easily accessible through experimental methods alone.
Studies have employed quantum chemistry methods, such as Density Functional Theory (DFT) calculations using functionals like B3LYP, to analyze the electronic structures of Candesartan cilexetil. researchgate.netresearchgate.net These calculations can provide descriptors such as frontier molecular orbitals and Fukui functions, which help in understanding the molecule's reactivity and interactions. researchgate.netufop.br
In silico calculations have been used to predict intrinsic solubility and the behavior of ionized species of Candesartan cilexetil. researchgate.netufop.br These computational results have supported experimental findings, for example, demonstrating the pH-dependent solubility of Candesartan cilexetil and identifying the main groups involved in solvation, such as the benzimidazole (B57391) and tetrazol-biphenyl moieties. researchgate.netufop.br Quantum mechanical calculations have also been utilized in studies investigating the interactions of Candesartan and Candesartan cilexetil with cyclodextrins, providing theoretical evidence that aligns with experimental observations. nih.gov
Cheminformatics and Data Mining in Hytacand Research
Cheminformatics involves the application of computational and informational techniques to address problems in chemistry, while data mining focuses on extracting valuable patterns and knowledge from large datasets. These fields play a role in various aspects of drug discovery and research, including areas relevant to compounds like Candesartan.
Cheminformatics is broadly applied in the design, creation, organization, management, retrieval, analysis, and use of chemical information. rroij.com It encompasses methods for representing molecular structures, comparing structures based on similarity, and relating structural features to biological activities through techniques like Quantitative Structure-Activity Relationships (QSAR). rroij.com Data mining, in the context of cheminformatics, involves the automated extraction of non-trivial patterns from chemical datasets, such as analyzing molecular libraries to identify structural commonalities or differences. tu-dortmund.de
While specific published research detailing cheminformatics and data mining specifically labeled as "this compound research" in the provided search results is limited, these techniques are generally applicable to the study of Candesartan and related compounds. They can be used to analyze datasets of ARBs to identify structural features associated with potency or selectivity, manage chemical libraries of potential Candesartan analogs, and explore chemical space for novel structures with desired properties. Cheminformatics studies have been applied to drug repurposing efforts that have included compounds like candesartan. frontiersin.org Data mining analysis has also been used in pharmacovigilance, such as analyzing adverse event reports related to candesartan use, although this falls outside the scope of the chemical compound's intrinsic properties. fda.gov
Applications in Lead Optimization
Computational approaches are extensively used in the lead optimization phase of drug discovery to improve the properties of initial hit compounds, such as potency, selectivity, and pharmacokinetic profiles.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates (hits) that are likely to bind to a specific biological target, such as the AT1 receptor for Candesartan. sygnaturediscovery.commdpi.com This method can significantly expedite the initial stages of drug discovery compared to traditional high-throughput screening. sygnaturediscovery.com
Virtual screening involves docking libraries of molecules into the target's binding site and scoring their predicted interactions to rank potential binders. sygnaturediscovery.combiosolveit.de It can be performed using structure-based approaches, which rely on the 3D structure of the target protein, or ligand-based approaches, which utilize information from known active ligands. sygnaturediscovery.combiosolveit.de Virtual screening has been applied in various research areas, including the search for potential inhibitors of the SARS-CoV-2 main protease, where Candesartan cilexetil and Candesartan were identified as potential hits, although validation studies showed conflicting results regarding their inhibitory activity against this specific target. biorxiv.orgpnas.orgpnas.org
Predictive Modeling for Pharmacological Properties (e.g., ADME prediction in non-human models)
Predictive modeling is used to estimate various pharmacological properties of drug candidates, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions, often performed in silico, help in prioritizing compounds with favorable profiles for further development.
Computational tools and models are used to predict ADME properties, which are crucial for understanding how a drug will behave in a biological system. acs.org For Candesartan cilexetil, computational predictions have supported experimental studies on its solubility and classification within the Biopharmaceutics Classification System (BCS). researchgate.netufop.brucc.ie Candesartan cilexetil has been classified as a BCS Class IV drug, indicating low solubility and low permeability, and in silico calculations have contributed to understanding the factors influencing its solubility. researchgate.netufop.br Predictive modeling, including the use of PBPK models, has also been applied to simulate the in vivo dissolution and absorption profiles of Candesartan cilexetil tablets. mdpi.com These simulations can help in understanding the drug's behavior in non-human models and predict its pharmacokinetic profile. mdpi.com Computational predictions of permeability estimates have also been utilized in assessing drug developability. ucc.ie
Design of Analogs for Improved Potency and Selectivity (e.g., bioisosteric replacements, scaffold hopping)
Computational methods are integral to the design of new drug analogs with improved properties compared to initial lead compounds. Two key strategies in this process are bioisosteric replacements and scaffold hopping.
Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physicochemical properties to maintain or enhance biological activity while potentially improving other characteristics like metabolic stability or toxicity. biosolveit.deencyclopedia.pub Computational tools are used to evaluate the similarity between potential bioisosteric groups, including methods that analyze electrostatic potential maps and average electron densities. encyclopedia.pubacs.org These tools help in identifying replacements that are likely to be biologically equivalent or improved. encyclopedia.pubacs.org
Analytical and Bioanalytical Methodologies for Candesartan and Its Metabolites
Chromatographic Techniques Development and Validation
Chromatographic methods are the cornerstone for the separation and quantification of candesartan (B1668252) and its related substances. Techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been extensively developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely employed technique for the analysis of candesartan cilexetil. These methods are valued for their accuracy, precision, and robustness in determining the drug in bulk and pharmaceutical dosage forms. Stability-indicating HPLC methods have also been developed to separate the active pharmaceutical ingredient from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. This ensures that the quantification of the active drug is not affected by the presence of impurities.
The typical RP-HPLC method involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at wavelengths ranging from 230 to 260 nm.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| Dionex C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 4.0) (70:30 v/v) | 1.0 | 254 |
| Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.05 M KH₂PO₄ Buffer (65:35 v/v) | 1.5 | Not Specified |
| Zorbax SB C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% Orthophosphoric Acid (pH 2.5) (35:65 v/v) | 1.5 | 258 |
| Zorbax C8 (150 x 4.6 mm, 3.5 µm) | Phosphate Buffer (pH 3.0) : Methanol (30:70 v/v) | 1.0 | 230 |
| Agilent C18 | Phosphate Buffer (pH 2.8) : Acetonitrile (60:40 v/v) | 2.0 | 254 |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of candesartan, often in combination with other drugs like hydrochlorothiazide (B1673439). This technique provides good separation and precision. The method typically involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate, developing the plate in a suitable mobile phase, and then scanning the separated spots with a densitometer at a specific wavelength.
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Methanol : Toluene : Ammonia 33% (40:25:20:2 v/v/v/v) | 254 |
| Silica Gel 60 GF₂₅₄ | Acetone : Chloroform : Ethyl Acetate : Methanol (3:3:3:0.5 v/v) | 280 |
| Merck HPTLC Aluminium Sheets of Silica Gel 60 F₂₅₄ | Chloroform : Methanol (8:2 v/v) | 270 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (non-human)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method essential for pharmacokinetic studies, allowing for the quantification of candesartan in complex biological matrices at very low concentrations. While many studies focus on human plasma, methods have also been developed for non-human matrices to support preclinical research. For instance, the pharmacokinetics of candesartan have been investigated in rabbit eyes to assess its potential for intraocular applications. These bioanalytical methods require a robust sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix before analysis.
| Biological Matrix (Non-human) | Analytical Method | Key Findings |
|---|---|---|
| Rabbit Vitreous Humor | LC-MS/MS | The concentration of candesartan was measured at various time points after intravitreal injection to determine its pharmacokinetic profile. The half-life was found to be 6.8 hours in rabbit eyes. nih.gov |
Spectroscopic and Spectrophotometric Methods
Spectroscopic methods provide rapid and non-destructive analysis and are particularly useful for the quantitative estimation of candesartan in bulk and pharmaceutical formulations. They are also instrumental in the structural elucidation of the molecule and its related impurities.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of candesartan cilexetil. The method is based on the measurement of the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorption (λmax). Various solvents have been utilized, with methanol being the most common.
Derivative spectrophotometry, including first, second, and fourth-order methods, has also been successfully applied. This technique enhances the resolution of overlapping spectra, allowing for the determination of candesartan even in the presence of other interfering substances or in combined dosage forms. The zero-crossing point method in derivative spectroscopy is particularly useful for simultaneous multicomponent analysis.
| Method | Solvent | Wavelength (λmax or λdet in nm) |
|---|---|---|
| Zero-Order UV Spectrophotometry | Methanol | 258 |
| Zero-Order UV Spectrophotometry | Methanol:Water (9:1) | 254 |
| Zero-Order UV Spectrophotometry | Isopropyl Alcohol | 306 |
| First-Order Derivative | Methanol | 268.8 |
| Second-Order Derivative | Methanol | 284.3 |
| Second-Order Derivative | Methanol | 232.7 |
| Fourth-Order Derivative | Methanol | 304.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of candesartan, its metabolites, and any process-related impurities or degradation products. While not used for routine quantification, NMR provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.
Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to unambiguously assign the chemical structure of impurities. For example, 2D ¹H-¹⁵N HMBC experiments have been crucial in differentiating between N-1 and N-2 ethylated derivatives of candesartan cilexetil. This level of detailed structural information is vital for understanding degradation pathways and ensuring the purity and safety of the drug substance.
Spectrofluorometric Analysis
Spectrofluorimetry offers a highly sensitive and selective method for the determination of candesartan cilexetil, the prodrug form of candesartan. This technique relies on the native fluorescence of the compound, allowing for its quantification in bulk form and pharmaceutical preparations, even in the presence of other non-fluorescent compounds. globalresearchonline.netnih.gov
The method involves exciting the candesartan cilexetil molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. Studies have established optimal conditions for this analysis. In an ethanol (B145695) medium, candesartan cilexetil exhibits a maximum excitation wavelength (λex) at approximately 260-265 nm and a maximum emission wavelength (λem) around 381-392 nm. globalresearchonline.netnih.gov The fluorescence intensity is directly proportional to the concentration of the drug over a specified range, enabling precise quantification. globalresearchonline.net
This method has been validated for its linearity, sensitivity, accuracy, and precision. It has proven effective for analyzing candesartan cilexetil both as a single agent and in combination products, for instance with hydrochlorothiazide, which does not interfere with the fluorescence measurement. globalresearchonline.netresearchgate.net The high sensitivity of the method is demonstrated by its low limits of detection (LOD) and quantification (LOQ), often reaching the nanogram per milliliter (ng/mL) level. globalresearchonline.net
| Parameter | Value | Solvent | Reference |
| Excitation Wavelength (λex) | 260 nm | Ethanol | globalresearchonline.net |
| Emission Wavelength (λem) | 381 nm | Ethanol | globalresearchonline.net |
| Linearity Range | 3.00 – 288.60 ng/mL | Ethanol | globalresearchonline.net |
| Limit of Detection (LOD) | 0.25 ng/mL | Ethanol | globalresearchonline.net |
| Limit of Quantification (LOQ) | 0.77 ng/mL | Ethanol | globalresearchonline.net |
| Excitation Wavelength (λex) | 265 nm | Ethanol | nih.gov |
| Emission Wavelength (λem) | 392 nm | Ethanol | nih.gov |
| Linearity Range | 0.025 - 0.25 µg/mL | Ethanol | nih.gov |
| Limit of Detection (LOD) | 0.0063 µg/mL | Ethanol | nih.gov |
Electrochemical and Conductometric Methods
Electrochemical techniques provide alternative approaches for the quantification of candesartan. One such method is square-wave adsorptive stripping voltammetry, which has been developed for the determination of candesartan cilexetil through complex formation with copper (II) ions. nih.gov This method is based on the electrochemical reduction of the candesartan cilexetil-Cu(II) complex at a hanging mercury drop electrode. nih.govresearchgate.net A well-defined reduction peak is observed, typically around -325 mV versus an Ag/AgCl reference electrode in a phosphate buffer medium at pH 3.0. nih.gov The method demonstrates good sensitivity with a linear calibration range in the low microgram per milliliter (µg/mL) levels. nih.gov
Conductometric titration is another method used for candesartan determination. consensus.app This technique involves the reaction of candesartan with acidic dyes, such as bromocresol green (BCG) or bromocresol purple (BCP), to form a stable ion-pair complex. The titration is typically carried out in a non-aqueous solvent like acetone. The conductance of the solution is measured as the titrant (the acidic dye) is added. A sharp inflection point in the conductance curve indicates the endpoint of the titration, which corresponds to a 1:1 molar ratio between the drug and the reagent. This method is noted for its simplicity and accuracy over a concentration range suitable for pharmaceutical analysis.
| Method | Principle | Key Parameters | Linearity Range | Reference |
| Square-Wave Adsorptive Stripping Voltammetry | Electrochemical reduction of Candesartan-Cu(II) complex | pH: 3.0 (phosphate buffer); Reduction Peak: -325 mV | 0.50–1.77 µg/mL | nih.gov |
| Conductometric Titration | Ion-pair complex formation with acidic dyes (e.g., BCG) | Solvent: Acetone; Molar Ratio: 1:1 | 0.1–1.5 mg/mL |
Chemometric Approaches in Analytical Method Development
Chemometric methods are powerful tools for the simultaneous analysis of candesartan cilexetil in combination with other drugs, such as hydrochlorothiazide or amlodipine (B1666008), where significant spectral overlap occurs. pharmacophorejournal.comaascit.org These multivariate statistical techniques can resolve complex data matrices, allowing for quantification without prior chemical separation.
Multivariate Calibration Techniques (e.g., Partial Least Squares, Multiple Linear Regression)
Multivariate calibration methods like Classical Least Squares (CLS), Inverse Least Squares (ILS), and Principal Component Regression (PCR) are frequently applied to spectrophotometric data. pharmacophorejournal.comresearchgate.net These methods use information from the entire absorption spectrum to quantify the individual components in a mixture. For the simultaneous determination of amlodipine besylate and candesartan cilexetil, CLS and ILS models have been successfully developed. pharmacophorejournal.com A calibration set of various mixtures of the two drugs is prepared, and their spectra are recorded. The algorithms then build a mathematical model correlating the spectral data to the concentrations, which can be used to predict the concentrations in unknown samples and commercial formulations. pharmacophorejournal.com These methods have been validated and found to be linear over specific concentration ranges.
Absorbance Correction and Ratio Methods
The Q-absorption ratio method is a widely used spectrophotometric technique for the analysis of binary mixtures like candesartan cilexetil and hydrochlorothiazide. nih.govnih.govresearchgate.net This method relies on the measurement of absorbance at two selected wavelengths. One wavelength is the isoabsorptive point, where both components have the same absorptivity, while the second is the maximum absorption wavelength (λmax) of one of the components. nih.govnih.gov For the candesartan cilexetil and hydrochlorothiazide pair, the isoabsorptive point in distilled water is at 258 nm, and the λmax for hydrochlorothiazide is 273 nm. nih.govnih.govresearchgate.net
Another approach is the absorbance correction method, which is based on solving simultaneous equations using absorbance values measured at the λmax of each component. nih.govnih.gov For instance, in a NaOH/EtOH solvent, the absorbance maxima for candesartan cilexetil and hydrochlorothiazide are 250 nm and 340 nm, respectively. nih.gov By measuring the absorbance of the mixture at these two wavelengths, the concentration of each drug can be calculated. nih.govresearchgate.net
H-Point Standard Addition Method
The H-point standard addition method (HPSAM) is a specialized spectrophotometric technique that can resolve overlapping spectra and correct for both proportional and constant errors caused by the sample matrix. nih.govresearchgate.net This method involves measuring the absorbance of a sample at two carefully selected wavelengths while adding known amounts of a standard solution. nih.gov For the simultaneous determination of candesartan cilexetil and hydrochlorothiazide, wavelengths such as 239 nm and 283 nm have been utilized. nih.govnih.gov The method demonstrates good linearity over defined concentration ranges for both drugs. nih.govresearchgate.net
| Method | Drug Combination | Wavelengths (nm) | Linearity Range (µg/mL) | Reference |
| H-Point Standard Addition | Candesartan / Hydrochlorothiazide | 239 and 283 | 1–46 (CAN) / 1–44 (HCT) | nih.govnih.gov |
| Q-Absorption Ratio | Candesartan / Hydrochlorothiazide | 258 (iso) and 273 | 1–46 (CAN) / 1–29 (HCT) | nih.govnih.gov |
| Absorbance Correction | Candesartan / Hydrochlorothiazide | 250 and 340 | 1–46 (CAN) / 1–44 (HCT) | nih.gov |
| Classical/Inverse Least Squares | Candesartan / Amlodipine | 300 - 360 (scan range) | 8–24 (CAN) / 5–15 (AML) |
Impurity Profiling, Identification, and Structural Elucidation (e.g., process-related impurities)
Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product. For candesartan cilexetil, several process-related impurities and degradation products have been identified. synthinkchemicals.comresearchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for detecting, separating, and quantifying these impurities. nih.govresearchgate.net
During the synthesis and storage of candesartan cilexetil, various impurities can form. One study identified four impurities, designated CDC-I, II, III, and IV, in bulk drug samples. nih.govresearchgate.net One of these, CDC-II, was previously unknown. Its structure was proposed using LC coupled with electrospray ionization ion trap mass spectrometry (LC/ESI-ITMS) and subsequently confirmed by isolating the impurity via semi-preparative HPLC and analyzing it with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The structure was elucidated as 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester. nih.govresearchgate.net
Other identified impurities and degradation products include:
Desethyl candesartan cilexetil researchgate.net
1N-ethyl candesartan cilexetil researchgate.net
2N-ethyl candesartan cilexetil researchgate.net
Candesartan Ethyl Ester (EP Impurity A) synzeal.com
Various European Pharmacopoeia (EP) listed impurities such as Impurity B, C, D, E, and F akjournals.comakjournals.com
The structural determination of these compounds is crucial. Advanced spectroscopic techniques, particularly 1D and 2D NMR experiments (like HMBC, HSQC, and NOESY), are essential for unambiguously confirming the chemical structures, such as differentiating between N-1 and N-2 ethylated isomers in the tetrazole ring. researchgate.netresearchgate.net
| Impurity Name / Designation | Common Analytical Techniques | Reference |
| CDC-II (N1-ethyl ethylcandesartan) | LC/ESI-ITMS, Semi-preparative HPLC, NMR | nih.govresearchgate.net |
| Desethyl candesartan cilexetil | LC, LC-MS/TOF, FTIR, NMR | researchgate.net |
| 1N-ethyl candesartan cilexetil | LC, LC-MS/TOF, FTIR, NMR | researchgate.net |
| 2N-ethyl candesartan cilexetil | LC, LC-MS/TOF, FTIR, NMR | researchgate.net |
| Candesartan Ethyl Ester (EP Impurity A) | HPLC, LC-MS, NMR | synzeal.com |
| EP Impurities B, C, D, E, F | RP-UPLC | akjournals.comakjournals.com |
Method Validation Parameters and ICH Guidelines Application (e.g., linearity, precision, accuracy, robustness)
The validation of analytical and bioanalytical methods is a critical process to ensure the reliability, consistency, and accuracy of quantitative data for candesartan and its metabolites. This process is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline specific parameters that must be evaluated. ich.org For chromatographic methods, these parameters typically include linearity, precision, accuracy, and robustness. ijpbs.comnih.gov
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A linear relationship is crucial for accurate quantification over a specified range.
Candesartan Cilexetil: A study developing a High-Performance Liquid Chromatography (HPLC) method for candesartan cilexetil demonstrated good linearity in the concentration range of 0.25–8 µg/mL, with a correlation coefficient (r²) of 0.9997. ijpbs.com Another RP-HPLC method showed linearity for candesartan in the concentration range of 100-180 ppm with a correlation coefficient of 0.995. humanjournals.com Furthermore, an analytical quality by design-based RP-HPLC method for quantifying pioglitazone (B448) and candesartan cilexetil established a linear model for candesartan cilexetil from 4 to 24 µg/mL. pensoft.net
Trityl Candesartan: A reversed-phase liquid chromatographic (RP-LC) method developed for the estimation of trityl candesartan in bulk drug showed a good linear relationship over the concentration range of 50-150µg/ml. scispace.com
Interactive Data Table: Linearity of Analytical Methods for Candesartan and Related Compounds
| Compound | Method | Concentration Range | Correlation Coefficient (r²) |
| Candesartan Cilexetil | HPLC | 0.25–8 µg/mL | 0.9997 |
| Candesartan | RP-HPLC | 100-180 ppm | 0.995 |
| Candesartan Cilexetil | RP-HPLC | 4–24 µg/mL | 0.9997 |
| Trityl Candesartan | RP-LC | 50-150 µg/mL | >0.999 |
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
Intra-day and Inter-day Precision: For an HPLC method for candesartan cilexetil, the intra-day and inter-day coefficient of variation and percent error values were less than 5%. ijpbs.com Another study found the %RSD to be less than 2%, which is within the limits of ICH guidelines, proving the method to be precise. ijpbs.com
Repeatability: The ICH guidelines recommend that repeatability should be assessed using a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. scispace.com In one study, six preparations of a trityl candesartan sample were analyzed, and the %RSD of the obtained results was less than 2%. scispace.com
Impurities: In the validation of a method for candesartan cilexetil impurities, the percentage relative standard deviation for each impurity was less than 15% for a precision study. nih.gov
Interactive Data Table: Precision of Analytical Methods for Candesartan
| Compound | Precision Type | Acceptance Criteria (%RSD) | Observed %RSD |
| Candesartan Cilexetil | Inter-day & Intra-day | < 2% | < 2% |
| Candesartan Cilexetil | Repeatability | Not specified | Insignificant RSD |
| Trityl Candesartan | Repeatability | < 2% | < 2% |
| Candesartan Cilexetil Impurities | Intermediate Precision | < 15% | < 15% |
Accuracy
Accuracy is the measure of the exactness of an analytical method and is determined by recovery studies.
Recovery Studies: The accuracy of an HPLC method for candesartan cilexetil was ascertained by the recovery method, with a mean recovery of more than 98%. ijpbs.com Another study on trityl candesartan found the % recovery/accuracy to be within the range of 98% and 102%. scispace.com A specific RP-HPLC method for candesartan cilexetil reported percentage recoveries of 98.52%, 98.12%, and 98.13% at different concentration levels. For the impurities of candesartan cilexetil, the recovery was found to be in the range of 90% to 110%. nih.gov
Interactive Data Table: Accuracy of Analytical Methods for Candesartan and Related Compounds
| Compound | Method | Concentration Levels | % Recovery |
| Candesartan Cilexetil | HPLC | Not specified | >98% |
| Trityl Candesartan | RP-LC | 50-150 µg/mL | 98-102% |
| Candesartan Cilexetil | RP-HPLC | 50-160 ppm | 98.12-98.52% |
| Candesartan Cilexetil Impurities | UPLC | LOQ to 150% | 90-110% |
Robustness
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Parameter Variations: For an HPLC method for candesartan cilexetil, chromatographic conditions were intentionally altered. The %RSD of the retention time for each change was less than 2%, demonstrating the method's robustness. ijpbs.com This indicates that slight changes in temperature and mobile phase flow rate will not significantly affect the analysis. ijpbs.com Another RP-HPLC method for candesartan was also found to be robust, with the %RSD for robustness being well within the acceptable USP limits. humanjournals.com
Emerging Research Areas and Future Perspectives on Hytacand/candesartan
Exploration of Novel Preclinical Therapeutic Applications
Preclinical investigations are actively exploring the potential of candesartan (B1668252) in therapeutic areas beyond its approved cardiovascular indications. Studies in animal models have indicated potential benefits in conditions such as cerebrovascular accident (stroke), diabetic nephropathy, left ventricular hypertrophy, and migraines nih.govresearchgate.net. Candesartan has also been investigated in animal models for its potential in treating depression and bipolar disorder, with clinical trials underway to assess its efficacy in reducing depressive symptoms, anxiety, inflammatory biomarkers, and improving quality of life and cognition oup.com.
Furthermore, computational and experimental studies have identified candesartan cilexetil and its active form, candesartan, as potent inhibitors of the SARS-CoV-2 main protease (Mpro) in vitro pnas.org. This finding suggests a potential role for candesartan in the treatment of COVID-19, warranting further preclinical and clinical investigation pnas.org.
Preclinical studies in rodent models of renal hypertension have shown that candesartan cilexetil is as effective as or more effective than enalapril (B1671234) researchgate.net. In other animal models, candesartan cilexetil has demonstrated a reduction in the incidence of stroke, renal dysfunction, and renal disease, alongside reducing cardiac and vascular hypertrophy researchgate.net. Notably, some protection against cerebral and renal damage was observed in these models even at doses that did not lower blood pressure researchgate.net.
Advancements in Synthetic Routes for Enhanced Sustainability
Advancements in synthetic methodologies are crucial for developing more efficient and environmentally friendly routes for pharmaceutical production, including compounds like candesartan cilexetil. Research into sustainable chemical synthesis approaches, such as selective C-H activation, is being explored to construct complex molecules with fewer steps and higher atom economy researchgate.net. While challenges remain in scaling up such methods for pharmaceutical production, the inherent advantages, including reduced need for substrate prefunctionalization, make them promising for more sustainable synthesis researchgate.net.
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has also been utilized in the synthesis of novel compounds related to candesartan, such as a fluoropyridine-candesartan tracer acs.orgnih.gov. These methods highlight the ongoing efforts to develop more efficient and potentially more sustainable synthetic pathways for candesartan derivatives and related probes acs.orgnih.gov.
In the realm of analytical chemistry related to candesartan, sustainable spectrophotometric methods are being developed for its analysis in combination with other drugs, aligning with global sustainability goals researchgate.net. These methods aim to be simple, easily manipulated, and effective for simultaneous analysis of drug components researchgate.net.
Refinement of Computational Models for Drug Discovery and Development
Computational models play an increasingly vital role in accelerating drug discovery and development, including for compounds like candesartan. Physiologically Based Pharmacokinetic (PBPK) modeling, often utilizing software such as GastroPlus, is being refined to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs like candesartan cilexetil mdpi.comresearchgate.net. These models can translate in vitro dissolution data into in vivo release kinetics, predict drug behavior in different populations, and perform virtual bioequivalence analysis, offering a cost-efficient strategy for formulation development and therapeutic equivalence evaluations mdpi.comresearchgate.net.
For instance, a GastroPlus-driven framework integrating in vivo predictive dissolution and virtual bioequivalence has been developed and applied to evaluate generic candesartan cilexetil tablets, demonstrating robust predictive capability researchgate.net.
In the context of drug repurposing, accelerated free energy perturbation-based virtual screening has been successfully employed to identify potential drug candidates, including candesartan cilexetil and candesartan, as inhibitors of the SARS-CoV-2 main protease pnas.org. This computational approach has shown high accuracy and a remarkably high hit rate in identifying potent inhibitors pnas.org. The identified compounds can serve as starting points for designing new drug candidates with improved potency and selectivity pnas.org.
Integration of Omics Technologies in Preclinical Research (e.g., proteomics, metabolomics in animal models)
The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing preclinical research by providing a comprehensive understanding of biological systems at a molecular level crownbio.combiobide.comresearchgate.net. These technologies enable researchers to explore complex interactions and networks within biological systems and gain insights into disease mechanisms and drug responses crownbio.combiobide.com.
In preclinical settings, omics approaches are pivotal in understanding diseases and assessing drug toxicity biobide.com. While specific detailed studies integrating multi-omics specifically with candesartan in animal models were not prominently featured in the search results, the general application of these technologies in preclinical research, particularly in areas like cardiovascular diseases and neurological disorders where candesartan is being explored, highlights their potential relevance crownbio.comresearchgate.netmdpi.com.
Q & A
Q. What frameworks are recommended for critiquing the validity of this compound-related preclinical studies?
- Methodological Answer : Apply the SYRCLE risk-of-bias tool for animal studies or Cochrane criteria for clinical trials. Assess internal validity (e.g., randomization, blinding) and external validity (e.g., species relevance, dosing equivalence). Flag studies with inadequate power or unvalidated endpoints .
Ethical & Contextual Considerations
Q. How can researchers address ethical challenges in this compound trials involving vulnerable populations?
- Methodological Answer : Follow CONSORT guidelines for informed consent and data anonymization. Establish independent ethics review boards to oversee participant welfare. Publish adverse event data transparently, even if nonsignificant .
Q. What steps ensure compliance with open-science mandates when publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
